1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-2-amine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 4-methoxyphenylacetonitrile with a suitable alkyl halide, followed by reduction to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor nitriles or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride involves its interaction with various molecular targets. It primarily acts as a serotonin releasing agent, binding to serotonin receptors and influencing serotonin levels in the brain. This interaction can affect mood, cognition, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl structure but differs in its amine substitution pattern.
1-(4-Methoxyphenyl)piperazine: Another compound with a methoxyphenyl group but with a piperazine ring instead of a butan-2-amine structure.
Uniqueness
1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a serotonin releasing agent sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10;/h4-7,9,12H,8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVQKBPQJOQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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